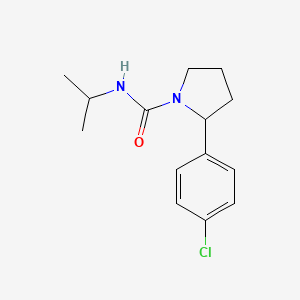![molecular formula C22H28N2O B6029783 1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6029783.png)
1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane, also known as MPDP, is a synthetic compound that belongs to the class of benzodiazepines. It is a potent and selective agonist of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. MPDP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research.
Wirkmechanismus
1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane acts as a positive allosteric modulator of the GABAA receptor, which means that it enhances the effects of the neurotransmitter GABA on the receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation of the GABAA receptor leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release. This compound enhances this effect by increasing the affinity of the receptor for GABA, leading to a greater inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. It has also been shown to have antihypertensive effects, and to enhance the analgesic effects of opioids. These effects are mediated through the activation of the GABAA receptor and the resulting inhibition of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane in lab experiments is its potency and selectivity for the GABAA receptor. This allows for precise control over the activation of the receptor and the resulting physiological and biochemical effects. However, one limitation of using this compound is its short half-life, which can make it difficult to maintain a consistent level of receptor activation over an extended period of time.
Zukünftige Richtungen
There are several future directions for research involving 1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane. One area of interest is the development of new drugs that target the GABAA receptor, based on the structure and mechanism of action of this compound. Another area of interest is the investigation of the role of the GABAA receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Finally, the use of this compound in combination with other drugs, such as opioids, may lead to the development of new treatments for pain management.
Synthesemethoden
The synthesis of 1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane involves several steps, including the reaction of 2-methylphenylacetic acid with phenylacetic acid to form 3-(2-methylphenyl)-3-phenylpropanoic acid. This is followed by the reaction of the acid with 1-methyl-1,4-diazepane in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting compound is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane has been used extensively in scientific research to study the GABAA receptor and its role in the central nervous system. It has been shown to be a potent and selective agonist of the receptor, and can be used to investigate the physiological and biochemical effects of GABAA receptor activation. This compound has also been used to study the mechanisms of action of other benzodiazepines, and to develop new drugs that target the GABAA receptor.
Eigenschaften
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-3-(2-methylphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-18-9-6-7-12-20(18)21(19-10-4-3-5-11-19)17-22(25)24-14-8-13-23(2)15-16-24/h3-7,9-12,21H,8,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYJXEFTNXLIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N2CCCN(CC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6029711.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-phenylethyl)morpholine](/img/structure/B6029725.png)
![4-[(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B6029738.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B6029742.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)-1-propanamine](/img/structure/B6029743.png)
![N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6029750.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6029754.png)
![3-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[2-(4-fluorophenyl)ethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6029765.png)
![2-phenyl-4-[(2-pyridinylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6029773.png)
![(4-ethoxybenzyl)({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6029775.png)
![1-(3-bromophenyl)-3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B6029791.png)
![N'-(1H-indol-3-ylmethylene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6029797.png)
![{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6029805.png)
